molecular formula C18H24N2O2 B2925365 N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide CAS No. 2194841-31-9

N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide

カタログ番号 B2925365
CAS番号: 2194841-31-9
分子量: 300.402
InChIキー: LEACYVSNFZSPAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

作用機序

N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide exerts its effects by inhibiting GABA aminotransferase, an enzyme that catalyzes the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity for GABA aminotransferase.

実験室実験の利点と制限

N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it readily available for use in laboratory experiments.
One limitation of this compound is that it has a relatively short half-life, which may limit its therapeutic potential. Additionally, the effects of this compound on GABAergic neurotransmission may vary depending on the brain region and cell type being studied, highlighting the need for careful experimental design and interpretation.

将来の方向性

There are several future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of epilepsy and substance use disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these populations.
Another area of interest is the role of GABAergic neurotransmission in other physiological and pathological conditions, such as anxiety, depression, and neurodegenerative diseases. This compound may be a valuable tool for studying the role of GABAergic neurotransmission in these conditions and developing new therapeutic strategies.
In conclusion, this compound is a potent and selective inhibitor of GABA aminotransferase that has potential therapeutic applications in the treatment of epilepsy and substance use disorders. Its effects on GABAergic neurotransmission make it a valuable tool for scientific research, and future studies may reveal additional applications and mechanisms of action.

合成法

N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-phenylcyclohexanone with ethyl cyanoacetate, followed by reaction with isopropylamine and subsequent hydrolysis to yield the desired product. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

科学的研究の応用

N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and substance use disorders. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction, suggesting a potential role in the treatment of substance use disorders.

特性

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(12-19,13-22-2)20-17(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-7,15-16H,8-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEACYVSNFZSPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。